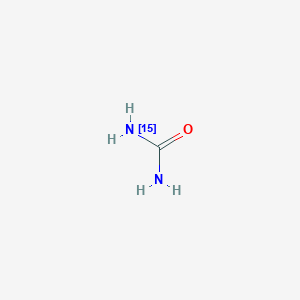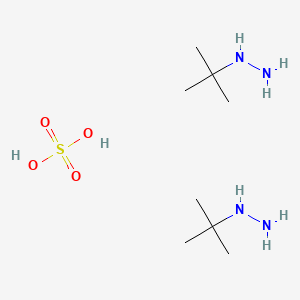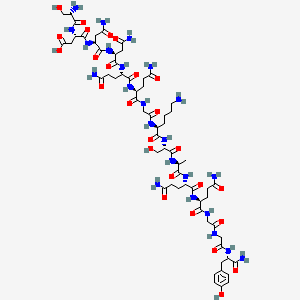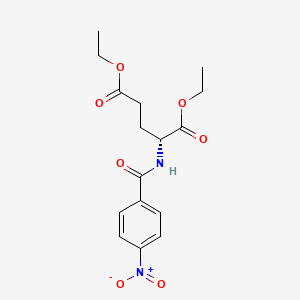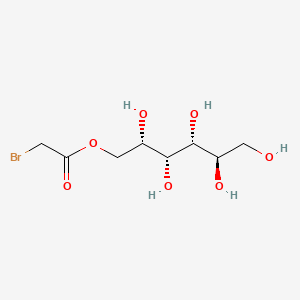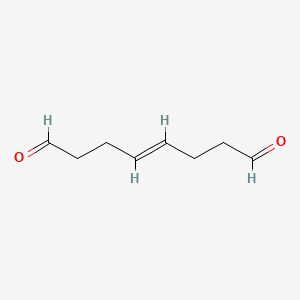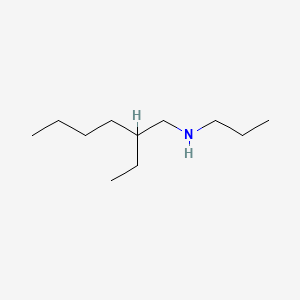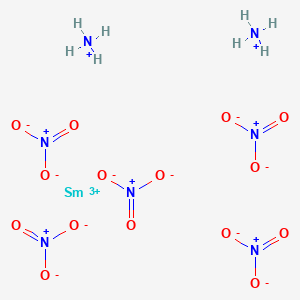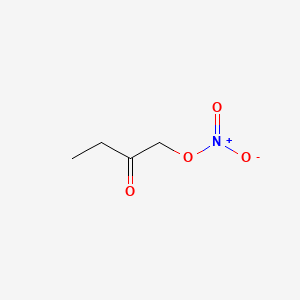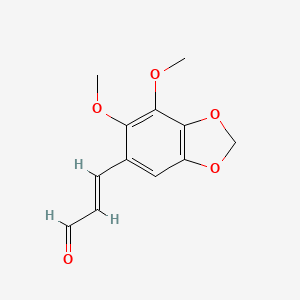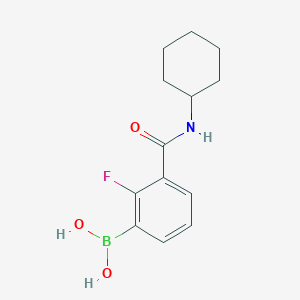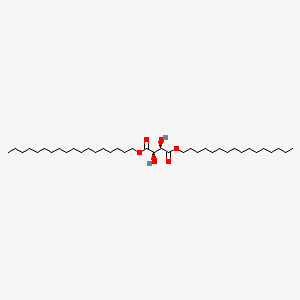
Hexadecyl octadecyl (R-(R*,R*))-tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl octadecyl (R-(R*,R*))-tartrate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its long alkyl chains and tartrate backbone, which contribute to its distinctive chemical behavior and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexadecyl octadecyl (R-(R*,R*))-tartrate typically involves the esterification of tartaric acid with hexadecyl and octadecyl alcohols. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Hexadecyl octadecyl (R-(R*,R*))-tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, where nucleophiles like hydroxide ions replace the alkoxy groups, leading to the formation of tartaric acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Tartaric acid derivatives.
Scientific Research Applications
Hexadecyl octadecyl (R-(R*,R*))-tartrate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in emulsions.
Biology: Employed in the formulation of liposomes for drug delivery systems due to its amphiphilic nature.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism of action of hexadecyl octadecyl (R-(R*,R*))-tartrate is primarily based on its ability to interact with lipid membranes. The long alkyl chains allow the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes. Additionally, the tartrate backbone can engage in hydrogen bonding and electrostatic interactions with biological molecules, further enhancing its functionality.
Comparison with Similar Compounds
Hexadecyl octadecyl (R-(R*,R*))-tartrate can be compared to other similar compounds, such as:
Hexadecyl octadecyl tartrate: Similar in structure but may differ in stereochemistry.
Hexadecyl tartrate: Lacks the octadecyl group, resulting in different physicochemical properties.
Octadecyl tartrate: Lacks the hexadecyl group, leading to variations in its applications and behavior.
Uniqueness: The combination of hexadecyl and octadecyl groups in this compound imparts unique amphiphilic properties, making it particularly effective in applications requiring both hydrophobic and hydrophilic interactions. This dual functionality sets it apart from other similar compounds and enhances its versatility in various scientific and industrial applications.
Properties
CAS No. |
93966-44-0 |
|---|---|
Molecular Formula |
C38H74O6 |
Molecular Weight |
627.0 g/mol |
IUPAC Name |
1-O-hexadecyl 4-O-octadecyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C38H74O6/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-44-38(42)36(40)35(39)37(41)43-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3/t35-,36-/m1/s1 |
InChI Key |
NYXFVOZKEYOALB-LQFQNGICSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



